molecular formula C21H22N4O2 B11312843 (5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11312843
M. Wt: 362.4 g/mol
InChI Key: WMUBQZDXYURUCU-UHFFFAOYSA-N
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Description

1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using reagents like pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .

Chemical Reactions Analysis

Types of Reactions

1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the piperazine ring .

Scientific Research Applications

1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The oxazole and piperazine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine
  • 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-ethylpiperazine
  • 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(2-pyridyl)piperidine

Uniqueness

1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the specific combination of oxazole and piperazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22N4O2/c26-21(19-16-20(27-23-19)17-6-2-1-3-7-17)25-14-12-24(13-15-25)11-9-18-8-4-5-10-22-18/h1-8,10,16H,9,11-15H2

InChI Key

WMUBQZDXYURUCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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